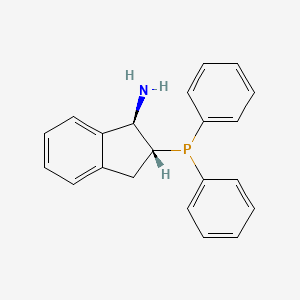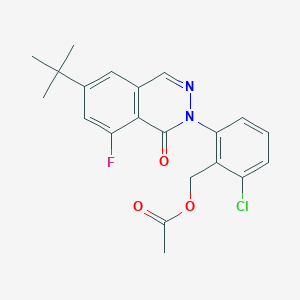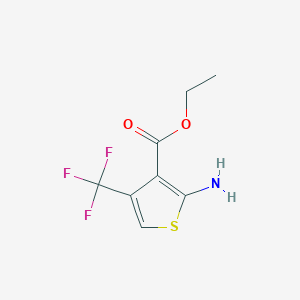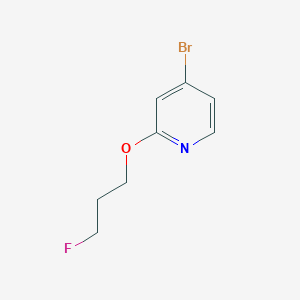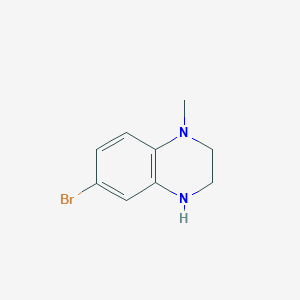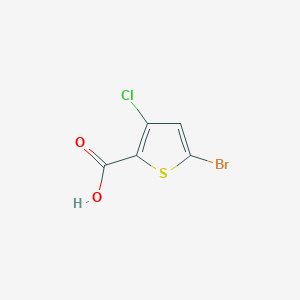
5-Bromo-3-chlorothiophene-2-carboxylic acid
Descripción general
Descripción
5-Bromo-3-chlorothiophene-2-carboxylic acid (BCTC) is an organic compound that has become increasingly important in recent years due to its wide range of applications in the fields of chemistry, biology, and medicine. BCTC is a versatile compound that can be used for a variety of purposes, such as the synthesis of other compounds, the study of enzyme kinetics, and the investigation of biological pathways.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
5-Bromo-3-chlorothiophene-2-carboxylic acid is used in various synthesis reactions. For instance, it undergoes transformations in the presence of n-butyl-lithium in ether at low temperatures, yielding different derivatives, including 3-carboxylic acid, 3-carbaldehyde, and 3-methyl derivative (Dickinson & Iddon, 1971). Additionally, it has been involved in photochemical processes for synthesizing 5-arylthiophene-2-carboxylic esters, demonstrating varying reactivity based on the substitution pattern (D’Auria et al., 1989).
Catalytic Applications
This compound has been utilized in catalytic reactions. For example, it has been used in the acid-catalyzed cyclization of thiophenylacetals and ketones, leading to the synthesis of various benzo[b]thiophenes with different substitutions (Pié & Marnett, 1988).
Medicinal Chemistry
In medicinal chemistry, derivatives of 5-Bromo-3-chlorothiophene-2-carboxylic acid have been synthesized and evaluated for their spasmolytic activity. These derivatives were characterized by density functional theory (DFT) calculations to understand their structural and electronic properties (Rasool et al., 2020).
Electrochemical Studies
The electrochemical behavior of 5-Bromo-3-chlorothiophene-2-carboxylic acid and its derivatives has been studied, with findings suggesting mechanisms involving halogen dance during electrochemical reductions (Walker et al., 2018).
Pharmaceutical Applications
In pharmaceutical applications, derivatives of this compound have been synthesized and tested for various biological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. These studies indicate potential medicinal applications (Ikram et al., 2015).
Propiedades
IUPAC Name |
5-bromo-3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUPWFRCVBAIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735242 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chlorothiophene-2-carboxylic acid | |
CAS RN |
842135-76-6 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

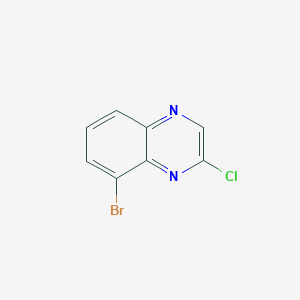
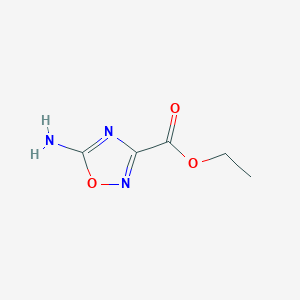
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
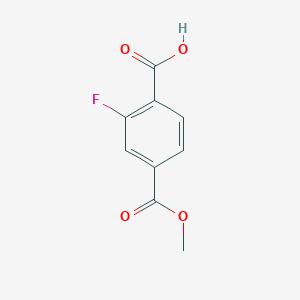
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
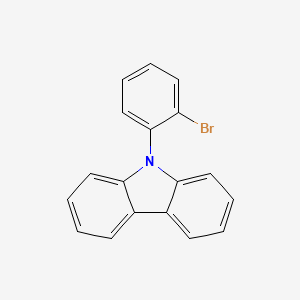
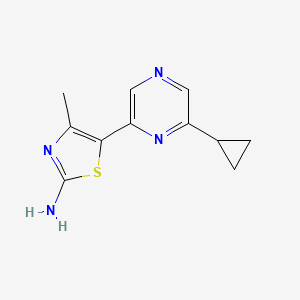
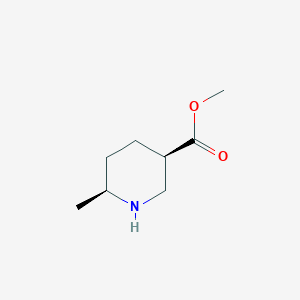
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
